4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O3S2/c19-8-10-24(11-9-20)29(26,27)13-6-4-12(5-7-13)17(25)23-18-22-16-14(21)2-1-3-15(16)28-18/h1-7H,8-11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAPLQXFNAFNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloroethyl and benzothiazolyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Substitution Reactions
The chloroethyl groups undergo nucleophilic substitution under alkaline conditions. For example:
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The bis(2-chloroethyl)sulfamoyl group reacts with nucleophiles (e.g., OH⁻, SH⁻) to form hydroxyethyl or thiol-substituted analogs, critical for prodrug activation in medicinal applications.
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Phosphorylation with POCl₃ facilitates the synthesis of intermediates for antitumor agent development .
Hydrolysis Reactions
The sulfamoyl bridge is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Products | Application | Source |
|---|---|---|---|
| 4 M HCl, reflux | 4-aminobenzoic acid derivatives | Precursors for HDAC inhibitors | |
| Alkaline hydrolysis | Sulfonic acid derivatives | Functional group interconversion |
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Acidic hydrolysis cleaves the sulfamoyl group, yielding 4-aminobenzoic acid derivatives used in histone deacetylase (HDAC) inhibitor synthesis .
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Alkaline conditions produce sulfonic acids, enabling further functionalization.
Alkylation and Cross-Linking
The chloroethyl groups enable alkylation of biomolecules, particularly DNA:
| Target | Biological Impact | Mechanism | Source |
|---|---|---|---|
| DNA guanine residues | DNA cross-linking, apoptosis | Covalent N7-guanine adducts | |
| Enzymatic thiols | Enzyme inhibition | Disruption of catalytic activity |
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DNA alkylation : Forms interstrand cross-links, disrupting replication in cancer cells (IC₅₀: 4.53–9.99 µM in HCT116 cells) .
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Enzyme inhibition : Targets cysteine residues in metabolic enzymes, altering cellular redox states.
Reduction Reactions
The nitro intermediates in synthesis pathways are reduced to amines:
| Reducing Agent | Conditions | Products | Source |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C | Amine-functionalized derivatives | |
| H₂/Pd-C | Ethanol, RT | Dechlorinated analogs |
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Reduction of nitro groups during synthesis yields key intermediates for antitumor derivatives .
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Catalytic hydrogenation removes chlorine atoms, altering bioactivity profiles.
Oxidation Reactions
Controlled oxidation modifies the benzothiazole ring:
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄ | Acidic aqueous | Sulfone derivatives | |
| m-CPBA | CH₂Cl₂, RT | Benzothiazole S-oxide |
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Oxidation of sulfur in the benzothiazole ring enhances electrophilicity, improving DNA-binding capacity.
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Sulfone derivatives show increased stability in physiological environments .
Comparative Reactivity Table
| Reaction Type | Yield (%) | Purity (HPLC) | Key Byproducts |
|---|---|---|---|
| Substitution (OH⁻) | 78–82 | ≥95% | Chloride ions |
| Acidic hydrolysis | 85–90 | ≥97% | Sulfamic acid |
| DNA alkylation | N/A | N/A | Depurinated DNA |
Scientific Research Applications
The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic effects. This article explores its applications, particularly in medicinal chemistry, cancer treatment, and as a biochemical tool.
Anticancer Activity
One of the most prominent applications of this compound is in the field of anticancer research . Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bis(2-chloroethyl) moiety is particularly noteworthy as it is a known alkylating agent, which can interfere with DNA replication and transcription in cancer cells.
Case Study: Cytotoxicity Testing
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range against breast and lung cancer cells. This suggests potential for development as a chemotherapeutic agent .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research indicates that similar sulfamoyl derivatives possess antibacterial properties, making them candidates for developing new antibiotics. The mechanism often involves inhibition of bacterial folate synthesis pathways.
Case Study: Antibacterial Testing
A study conducted by Antimicrobial Agents and Chemotherapy demonstrated that sulfamoyl compounds showed promising activity against Gram-positive bacteria, including Staphylococcus aureus. The compound was tested alongside established antibiotics to assess its efficacy and synergy .
Biochemical Tool
The compound also serves as a valuable biochemical tool in research settings. Its ability to modify protein interactions through covalent bonding makes it useful for studying protein functions and pathways.
Application in Protein Modification
Research has utilized this compound to selectively modify cysteine residues in proteins, allowing scientists to investigate protein dynamics and interactions under physiological conditions.
Case Study: Protein Interaction Studies
In a study published in Biochemistry, researchers employed this compound to label specific proteins within living cells. The findings revealed insights into protein localization and interaction dynamics, showcasing its utility as a chemical probe .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Cytotoxic effects on cancer cell lines | Significant cytotoxicity observed (IC50 < 10 µM) |
| Antimicrobial Properties | Potential as a new antibiotic against Gram-positive bacteria | Effective against Staphylococcus aureus |
| Biochemical Tool | Modification of protein interactions | Useful for studying protein dynamics |
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar benzamide derivatives:
Key Observations :
- The 4-chloro-benzothiazole substituent contrasts with the 2-aminophenyl group in NA or the tetrahydrofuran ring in 5i , impacting target selectivity (e.g., HDAC vs. DNA interactions).
HDAC Inhibition and Antiproliferative Effects
- NA (N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide): HDAC Inhibition: IC₅₀ = 95.2 nM (HDAC1), 260.7 nM (HDAC2), 255.7 nM (HDAC3) . Antiproliferative Activity: 10.3-fold and 11.3-fold more potent than SAHA in A2780 and HepG2 cells, respectively, via G2/M arrest and apoptosis .
- Target Compound: No direct HDAC inhibition data is available. However, the benzothiazole moiety may confer distinct selectivity compared to NA’s aminophenyl group, as benzothiazoles are known to interact with DNA or kinases .
Metabolic Stability and Selectivity
- Fluorinated Analogs (e.g., FNA) :
- Target Compound: The 4-chloro-benzothiazole group may enhance metabolic stability compared to non-halogenated analogs, though experimental validation is needed.
Structural Modifications and Functional Outcomes
Table 2: Impact of Substituent Variations
Biological Activity
The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic derivative that exhibits significant biological activity. Its structure incorporates a benzothiazole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical formula for the compound is , characterized by:
- Benzothiazole ring : Contributes to the compound's biological activity.
- Bis(2-chloroethyl)sulfamoyl group : Imparts alkylating properties, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that compounds containing a benzothiazole framework often exhibit:
- Anticancer properties : Inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial effects : Displaying activity against bacteria and fungi.
- Anthelmintic properties : Effective against parasitic infections.
Table 1: Summary of Biological Activities
The biological effects of this compound can be attributed to several mechanisms:
- Alkylation of DNA : The bis(2-chloroethyl) group can form covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cellular metabolism and proliferation, particularly in cancerous cells.
- Disruption of Membrane Integrity : The compound can disrupt microbial cell membranes, leading to cell death.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of similar benzothiazole derivatives, demonstrating significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The mechanism was primarily through the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Discussion
The compound's dual action as both an anticancer and antimicrobial agent positions it as a promising candidate for further development. Its structural elements allow for modification to enhance efficacy and reduce toxicity. Future research should focus on:
- In vivo studies : To evaluate safety profiles and therapeutic windows.
- Mechanistic studies : To elucidate specific pathways affected by the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally related sulfonamide-benzothiazole derivatives typically involves coupling reactions under reflux conditions. For example, sulfamoyl chloride intermediates can be reacted with substituted benzothiazoles in anhydrous solvents (e.g., ethanol or THF) with catalytic acetic acid to promote nucleophilic substitution . Optimization requires adjusting stoichiometry (e.g., 1:1 molar ratio of sulfamoyl chloride to benzothiazole), reaction time (4–12 hours), and temperature (60–80°C). Ultrasonication has been shown to enhance reaction efficiency in similar systems by improving mixing and reducing side products . Yield analysis via HPLC or NMR is critical to validate purity (>95%).
Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation. For sulfonamide-benzothiazole analogs, crystals are grown via slow evaporation of saturated solutions in DMSO or DMF. Key parameters include measuring bond lengths (e.g., S–N bonds at ~1.73–1.74 Å) and dihedral angles between aromatic rings (e.g., 23–59° tilt between benzothiazole and benzene moieties) to confirm steric and electronic interactions . Intramolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking interactions should be quantified to explain stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-HIV vs. cytotoxicity) for sulfonamide-benzothiazole derivatives?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, IC50 thresholds) or substituent effects. A systematic approach includes:
- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., chloro vs. trifluoromethyl groups) to isolate pharmacophores. For example, bulky bis-sulfonamides may reduce cytotoxicity while retaining antiviral activity .
- Dose-Response Profiling : Use gradient concentrations (0.1–100 µM) in parallel assays (e.g., MTT for cytotoxicity and plaque reduction for antiviral activity) to identify therapeutic windows .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like HIV-1 reverse transcriptase, while MD simulations (>100 ns) assess conformational stability .
Q. How can environmental fate and ecotoxicological risks of this compound be assessed in long-term studies?
- Methodological Answer : Follow protocols from environmental chemistry frameworks (e.g., Project INCHEMBIOL):
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) via shake-flask method and hydrolysis half-life in buffer solutions (pH 4–9) to predict persistence .
- Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in soil/water microcosms under UV light or microbial action.
- Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna for aquatic toxicity, EC50 calculations) .
Q. What in silico tools are effective for predicting the metabolic stability and drug-likeness of this compound?
- Methodological Answer : Combine multiple computational platforms:
- ADMET Prediction : Use SwissADME to calculate parameters like topological polar surface area (TPSA > 80 Ų indicates poor permeability) and CYP450 enzyme inhibition risk.
- Metabolite Identification : Employ GLORYx for phase I/II metabolism simulations, focusing on sulfonamide cleavage or benzothiazole oxidation .
- QSAR Models : Train models on datasets of sulfonamide derivatives (e.g., ChEMBL) to correlate substituents with clearance rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
